

Pharmacokinetic and pharmacodynamic studies of PF-03654746

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Compound of Interest

Compound Name: PF-03654746

Cat. No.: B1679675

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Application Notes and Protocols: PF-03654746

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-03654746 is a potent and selective histamine H3 receptor antagonist that has been investigated for its potential therapeutic effects in a variety of central nervous system disorders and allergic rhinitis.[1][2] Developed by Pfizer, this compound exhibits high brain penetration and has been the subject of preclinical and clinical studies to evaluate its pharmacokinetic and pharmacodynamic properties.[1][2][3] These notes provide a summary of the available data and protocols relevant to the study of **PF-03654746**.

Pharmacokinetic Profile

Detailed human pharmacokinetic data for **PF-03654746** is limited in publicly available literature. While described as having an "optimal" pharmacokinetic profile, specific quantitative parameters from human clinical trials are not readily accessible.[4] Preclinical data in rats indicate good brain penetration.

Preclinical Pharmacokinetics

Parameter	Species	Value
Brain to Plasma Unbound Concentration Ratio (Cb,u:Cp,u)	Rat	2.11

Pharmacodynamic Profile

PF-03654746 acts as a high-affinity antagonist at the histamine H3 receptor. Its pharmacodynamic effects have been characterized through in vitro binding assays and in vivo human positron emission tomography (PET) imaging studies.

In Vitro and In Vivo Pharmacodynamics

Parameter	Species/System	Value
Ki (in vitro binding affinity)	Human H3 Receptor	2.3 nM
IC50 (in vivo, PET)	Non-Human Primate	0.99 nM
IC50 (in vivo, PET)	Human	0.31 nM
IC50 (in vivo, PET)	Human	0.144 ± 0.010 ng/mL

Human Receptor Occupancy (PET Study)

Oral administration of **PF-03654746** in healthy human subjects resulted in a dose-dependent occupancy of the histamine H3 receptor in the brain.

Oral Dose	Receptor Occupancy (at 3 hours)	Receptor Occupancy (at 24 hours)
0.1 mg - 4 mg	71% - 97%	30% - 93%

Experimental Protocols

Protocol 1: Human Histamine H3 Receptor Occupancy Measurement by PET

This protocol is based on studies measuring the in vivo binding of **PF-03654746** to the human histamine H3 receptor using positron emission tomography (PET).

Objective: To determine the relationship between plasma concentrations of **PF-03654746** and the occupancy of histamine H3 receptors in the human brain.

Materials:

- **PF-03654746** (oral formulation)
- [11C]GSK189254 (radioligand for H3 receptor)
- PET scanner
- High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) for plasma concentration analysis
- Automated blood sampling system

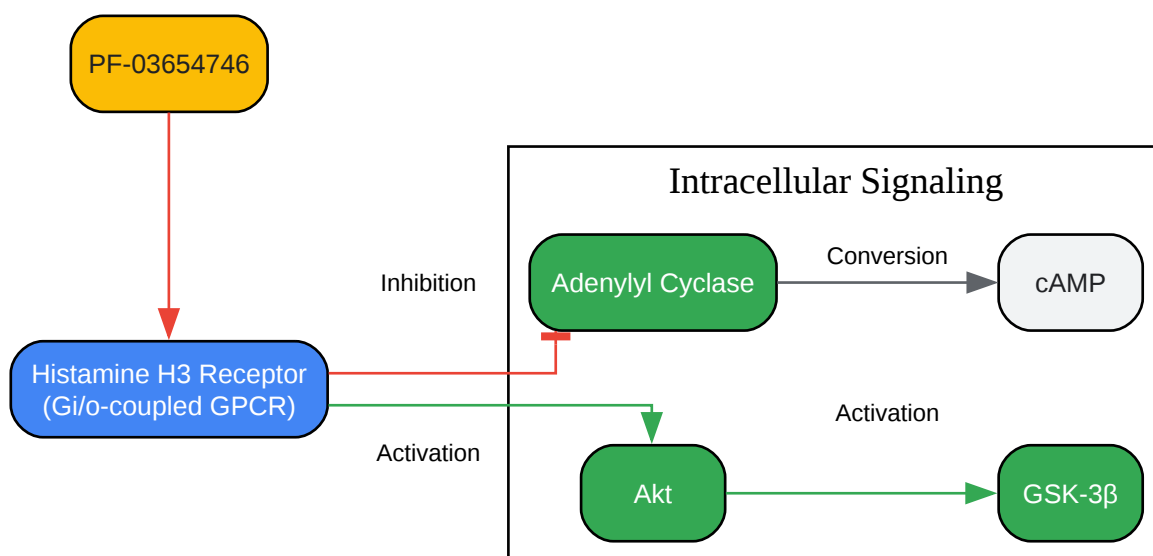
Procedure:

- Subject Selection: Recruit healthy human volunteers. Obtain informed consent. Screen for any contraindications to PET scanning or administration of the study drug.
- Baseline PET Scan:
 - Administer a bolus injection of [11C]GSK189254 to each subject.
 - Perform a dynamic PET scan for 90-120 minutes to measure the baseline binding of the radioligand to the H3 receptors.
 - Collect arterial blood samples throughout the scan to measure the concentration of the radioligand in plasma, which serves as the input function for kinetic modeling.
- Drug Administration: Administer a single oral dose of **PF-03654746** to the subjects.
- Post-Dosing PET Scans:

- At specified time points after drug administration (e.g., 3 hours and 24 hours), perform a second and third PET scan using [11C]GSK189254.
- Repeat the arterial blood sampling procedure during each scan.
- Pharmacokinetic Sampling: Collect venous blood samples at multiple time points post-dose to determine the plasma concentration of **PF-03654746** using a validated HPLC-MS/MS method.
- Data Analysis:
 - Analyze the PET data using kinetic modeling (e.g., a two-tissue compartment model) to estimate the volume of distribution (VT) of the radioligand in different brain regions.
 - Calculate the receptor occupancy (RO) at each time point using the following formula: $RO (\%) = (1 - VT_{\text{post-dose}} / VT_{\text{baseline}}) \times 100$
 - Correlate the calculated receptor occupancy with the measured plasma concentrations of **PF-03654746** to determine the IC50.

Diagrams

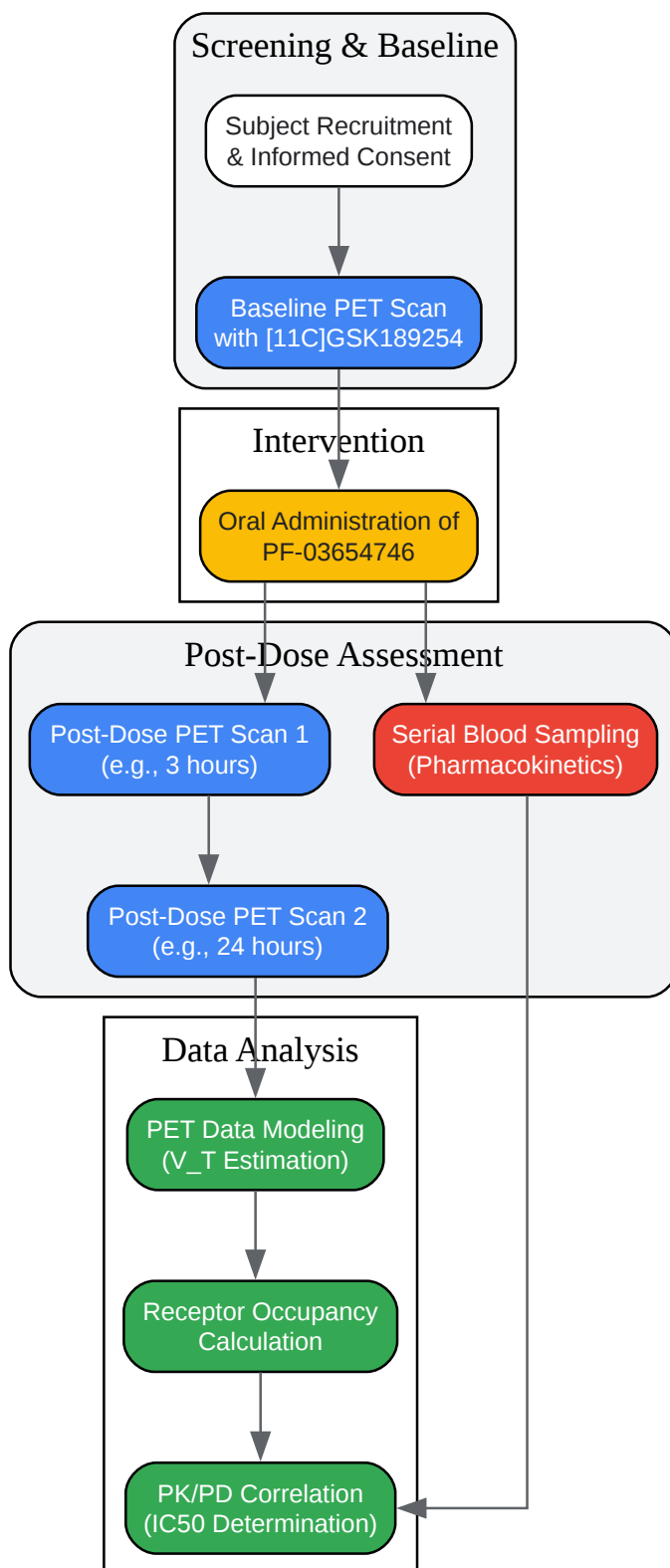
Histamine H3 Receptor Signaling Pathway



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Caption: Antagonism of the H3 receptor by **PF-03654746** blocks downstream signaling.

Experimental Workflow for Human PET Study



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Caption: Workflow for determining H3 receptor occupancy by **PF-03654746**.

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